N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
Description
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a hydrazino group (-NH-NH₂) at position 4, a nitro group (-NO₂) at position 3, and a 3-chlorophenyl moiety attached to the sulfonamide nitrogen (Figure 1). Its molecular formula is C₁₂H₁₁ClN₄O₄S, with a molecular weight of 354.76 g/mol (calculated from for its positional isomer).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-2-1-3-9(6-8)16-22(20,21)10-4-5-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGAGAMFWXXPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the nitration of a suitable aromatic compound followed by sulfonation, chlorination, and hydrazination
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide involves its interaction with biological molecules. The hydrazino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The sulfonamide group can mimic natural substrates of certain enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
- Key Difference : Chlorine substituent at position 4 instead of 3 on the phenyl ring.
- Impact: Positional isomerism can alter electronic effects (e.g., para-substituents exert stronger resonance effects than meta), influencing solubility, acidity, and binding affinity in biological systems. The 4-chloro isomer is commercially available (Santa Cruz Biotechnology, $208.00/1 g) .
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide
- Key Difference: Lacks the hydrazino group and includes a methyl group at position 4 on the chlorophenyl ring.
- The absence of hydrazino reduces nucleophilic reactivity .
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide
- Key Difference: Methoxy group (-OCH₃) replaces nitro and hydrazino groups.
- Impact : Methoxy is electron-donating, contrasting with nitro’s electron-withdrawing nature. This alters electronic distribution and acidity of the sulfonamide proton .
Functional Group Variations
N-[4-(Hydrazinecarbonyl)phenyl]benzenesulfonamide
- Key Difference: Hydrazine carbonyl (-CONHNH₂) replaces hydrazino (-NHNH₂).
- Impact: The carbonyl group introduces hydrogen-bonding capacity and reduces basicity compared to the hydrazino group .
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)
- Key Difference : Hydroxamic acid (-CONHOH) replaces sulfonamide.
- Impact : Hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), whereas sulfonamides typically target enzymes like carbonic anhydrase .
Data Table: Comparative Properties
Research Findings and Theoretical Insights
Electronic Effects and Reactivity
- The nitro group at position 3 creates a strong electron-withdrawing effect, polarizing the sulfonamide group and increasing its acidity. This is critical for interactions with biological targets like enzymes .
- Density Functional Theory (DFT) Predictions : Computational studies (e.g., B3-LYP/6-31G(d)) could quantify hardness (η) and electronegativity (χ) for the target compound. For example, the nitro group may increase η (hardness), making the compound less reactive toward soft electrophiles .
Biological Activity
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₄O₄S
- Molecular Weight : Approximately 342.76 g/mol
- Structure : Contains a sulfonamide group attached to a hydrazine derivative, with chloro and nitro substitutions enhancing its reactivity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : The initial step involves the nitration of an appropriate aromatic compound.
- Sulfonation : Following nitration, sulfonation is performed to introduce the sulfonamide group.
- Chlorination and Hydrazination : Chlorination introduces the chloro group, while hydrazination attaches the hydrazine moiety.
These synthetic routes allow for variations in yield and purity depending on the reaction conditions used.
Antimicrobial Activity
This compound has been tested against various bacterial strains, demonstrating significant antibacterial properties. In vitro studies have shown:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Enhanced antibiofilm activity, which is crucial for combating persistent infections caused by biofilm-forming bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates:
- The compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 values for these cell lines ranged from 8.49 to 62.84 µg/mL, indicating varying degrees of potency against different types of cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The hydrazino group can form covalent bonds with active sites on enzymes, potentially inhibiting their function.
- Redox Reactions : The nitro group may participate in redox reactions, influencing cellular processes.
- Competitive Inhibition : The sulfonamide moiety can mimic natural substrates of certain enzymes, leading to competitive inhibition.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Antibacterial Study : A recent study tested various derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that this compound showed superior activity compared to other tested compounds.
- Anticancer Evaluation : In a comparative study involving multiple compounds, this compound demonstrated significant cytotoxicity against MCF-7 cell lines with an IC50 value below 10 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide | Similar structure; different chloro position | Moderate antibacterial activity |
| 4-Nitrobenzenesulfonamide | Lacks hydrazino group; used as an antibiotic | Antibacterial activity but less potent than N-(3-Chloro...) |
| N-(2-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide | Variations in chloro position; similar activity profile | Comparable antibacterial properties |
Q & A
Basic: What are the optimal synthetic routes for N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide?
Methodological Answer:
A robust approach involves copper-catalyzed N-arylation under ligand-free conditions. This method, adapted from sulfonamide synthesis protocols, employs aryl bromides and sulfonamides in the presence of CuI as a catalyst. Key steps include:
- Reacting 3-chlorophenylamine with 4-hydrazino-3-nitro-benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Validation of purity using TLC and high-resolution mass spectrometry (HRMS).
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, the nitro group (δ ~8.2 ppm in 1H NMR) and sulfonamide NH (δ ~10.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths and angles. Monoclinic systems (space group P21/c) are common for analogous sulfonamides .
- UV-Vis Spectroscopy : Identify π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm) .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G(d)) .
- Twinned Data Refinement : Use SHELXPRO to handle twinning in crystallographic data, ensuring accurate occupancy and thermal parameter refinement .
- Dynamic NMR : Resolve rotational barriers in sulfonamide groups at variable temperatures .
Advanced: What computational methods predict electronic properties relevant to reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3-LYP/6-311G(df,p) level to compute frontier orbitals (HOMO-LUMO gaps) and absolute hardness (η) for electrophilicity analysis .
- Vibrational Frequency Scaling : Apply empirical scaling factors (e.g., 0.961 for B3-LYP) to harmonize computed and experimental IR frequencies .
Basic: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystal Packing Disruption : Bulky nitro and hydrazino groups hinder dense packing. Use solvent vapor diffusion (e.g., ethanol/water) to grow crystals slowly .
- Thermal Motion Artifacts : Collect low-temperature (100 K) diffraction data to reduce atomic displacement parameter (ADP) errors .
Advanced: What mechanistic insights explain sulfonamide formation during copper-catalyzed reactions?
Methodological Answer:
- Catalytic Cycle : CuI oxidizes to CuIII, facilitating oxidative addition of the aryl bromide. Reductive elimination forms the C–N bond .
- Ligand-Free Efficiency : Polar solvents (e.g., DMSO) stabilize the Cu center without requiring phosphine ligands, reducing side reactions .
Advanced: How are contradictions in bioactivity data analyzed for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the hydrazino or nitro group and test against control cell lines (e.g., MTT assays) .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase), correlating binding scores with experimental IC50 values .
Basic: How is the nitro group stabilized during synthesis to prevent decomposition?
Methodological Answer:
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid nitro reduction.
- Low-Temperature Quenching : Terminate reactions rapidly at 0–5°C to minimize side reactions .
Advanced: How does Hard-Soft Acid-Base (HSAB) theory predict the compound’s reactivity?
Methodological Answer:
- Absolute Hardness (η) : Calculate η = (I − A)/2, where I (ionization potential) and A (electron affinity) are derived from DFT. High η indicates preference for hard bases (e.g., oxygen nucleophiles) .
- Softness-Based Ligand Design : Pair soft metal centers (e.g., Pd) with sulfur-containing ligands for catalytic applications .
Basic: How are solubility issues addressed in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
